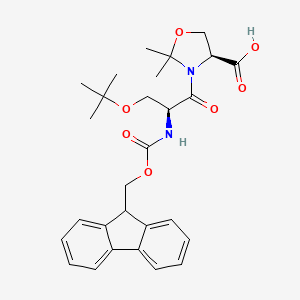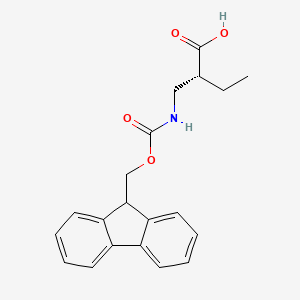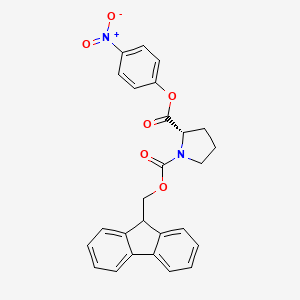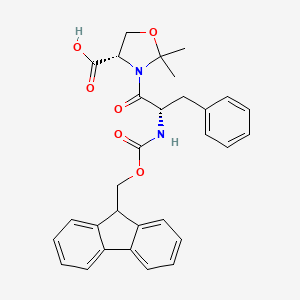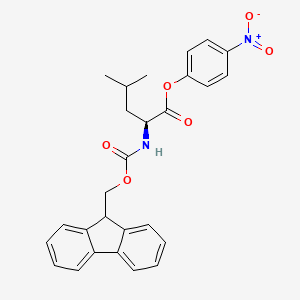
Fmoc-Leu-Onp
Übersicht
Beschreibung
Fmoc-Leu-OH, also known as Fmoc-L-Leu-OH, is an amino acid derivative used in peptide chemistry . It is a PPARγ ligand that induces insulin sensitization .
Synthesis Analysis
Fmoc-Leu-OH can be synthesized by reacting with functionalized α-amino acid hydrochloride salts . It is also used in the solid-phase peptide synthesis (SPPS) method .Molecular Structure Analysis
The empirical formula of Fmoc-Leu-OH is C21H23NO4. It has a molecular weight of 353.41 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis
Fmoc-Leu-OH is used as a reactant to synthesize various oligopeptides . It is also used in the Fmoc strategy for solid-phase peptide synthesis (SPPS) .Physical And Chemical Properties Analysis
Fmoc-Leu-OH has an optical activity of [α]20/D −25±2°, c = 1% in DMF . It has a melting point of 152-156°C . It is also known for its inherent hydrophobicity and aromaticity .Wissenschaftliche Forschungsanwendungen
Hydrogel Construction
- Scientific Field : Material Science
- Application Summary : Fmoc-functionalized amino acids, including Fmoc-Leu-Onp, have been used to construct hydrogels . These hydrogels find a wide range of applications .
- Methods of Application : The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (Nα)-L-lysine (NεFmoc)-OH, (Fmoc-K (Fmoc))] is used as a low molecular weight gelator (LMWG) . The self-assembly of Fmoc-K (Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results or Outcomes : Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . It has several advantages such as pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Solid-Phase Peptide Synthesis in Water
- Scientific Field : Biochemistry
- Application Summary : Fmoc-Leu-Onp can be used in the solid-phase peptide synthesis (SPPS) in water . This method is developed to circumvent the environmental problem caused by the disposal of organic solvents used in peptide synthesis .
- Methods of Application : For the SPPS in water, protected amino acids that could be used in the aqueous media are designed . The solid-phase synthesis is carried out on a solid support .
- Results or Outcomes : This method offers many advantages over the conventional synthesis in terms of efficiency as well as due to the convenient applicability and purification procedures . It also helps to circumvent the environmental problem caused by the disposal of organic solvents used in peptide synthesis .
Peptide Synthesis
- Scientific Field : Biochemistry
- Application Summary : Fmoc-Leu-OH can be used as a reactant to synthesize various oligopeptides .
- Methods of Application : Fmoc-Leu-OH reacts with functionalized α-amino acid hydrochloride salts to synthesize oligopeptides .
- Results or Outcomes : The synthesized oligopeptides can be used in various biochemical studies .
Bioprinting Applications
- Scientific Field : Biomedical Engineering
- Application Summary : Fmoc-derivatized cationic hexapeptides, which could potentially include Fmoc-Leu-Onp, have been proposed as a scaffold for bioprinting applications .
- Methods of Application : The Fmoc-derivatized cationic hexapeptides self-assemble and gel in aqueous solution .
- Results or Outcomes : The resulting hydrogel, such as Fmoc-K3 hydrogel, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
pH-Controlled Ambidextrous Gelation
- Scientific Field : Material Science
- Application Summary : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation .
- Methods of Application : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results or Outcomes : The advantages of Fmoc-K(Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability .
Peptide-Based Hydrogels for Biomedical Applications
- Scientific Field : Biomedical Engineering
- Application Summary : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
- Results or Outcomes : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEIXSDKRRSDPM-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-Onp | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







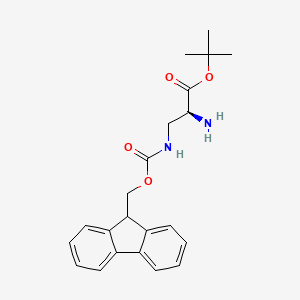
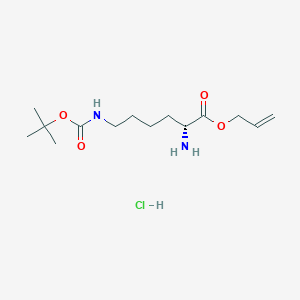

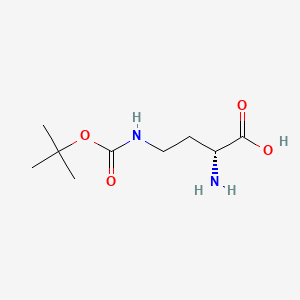

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)
